3,5-Disulfobenzoic acid
CAS No.: 121-48-2
Cat. No.: VC21008096
Molecular Formula: C7H6O8S2
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121-48-2 |
|---|---|
| Molecular Formula | C7H6O8S2 |
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 3,5-disulfobenzoic acid |
| Standard InChI | InChI=1S/C7H6O8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15) |
| Standard InChI Key | LZRAAMHXKXNHEF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Introduction
Physical and Chemical Properties
3,5-Disulfobenzoic acid exhibits distinctive physicochemical properties that determine its behavior in chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆O₈S₂ |
| Molecular Weight | 282.248 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Density | 1.913 g/cm³ |
| Melting Point | >146°C (decomposition) |
| Solubility | Slightly soluble in water and methanol |
| pKa (predicted) | -1.82±0.45 |
| Physical State | Solid |
| Stability | Hygroscopic |
Table 1: Physicochemical properties of 3,5-disulfobenzoic acid
The presence of sulfonic acid groups significantly increases the acidity of the compound compared to benzoic acid alone, while also enhancing its water solubility. The hygroscopic nature of 3,5-disulfobenzoic acid necessitates careful storage under inert atmosphere conditions, preferably refrigerated, to maintain its purity and prevent degradation .
Chemical Reactivity
3,5-Disulfobenzoic acid exhibits diverse chemical reactivity patterns due to the presence of both carboxylic and sulfonic acid functional groups.
Acid-Base Reactions
As a strong acid, 3,5-disulfobenzoic acid readily forms salts with bases. The disodium salt of 3,5-disulfobenzoic acid is commercially available and has applications similar to the parent acid . The formation of such salts can be represented by the equation:
H₃DSB + 2NaOH → Na₂HDSB + 2H₂O
Where H₃DSB represents 3,5-disulfobenzoic acid and Na₂HDSB represents its disodium salt.
Coordination Chemistry
The most significant aspect of 3,5-disulfobenzoic acid's reactivity is its ability to coordinate with metal ions through both carboxylic and sulfonic acid groups. This property makes it an excellent ligand for the synthesis of metal-organic frameworks (MOFs) .
The coordination modes of 3,5-disulfobenzoic acid with metal ions can vary, involving:
-
Monodentate coordination through the carboxylate group
-
Bidentate coordination through the carboxylate group
-
Coordination through the sulfonate groups
-
Mixed coordination involving both carboxylate and sulfonate groups
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The most significant application of 3,5-disulfobenzoic acid is in the synthesis of metal-organic frameworks. These are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.
A notable example is the bismuth MOF named BiPF-4, with the formula [Bi₁₄(μ₃-O)₉(μ₄-O)₂(μ₃–OH)₅(3,5-DSB)₅(H₂O)₃]·7H₂O, where 3,5-DSB represents 3,5-disulfobenzoic acid . This MOF possesses the following characteristics:
-
A three-dimensional framework formed by inorganic oxo-hydroxo-bismutate layers
-
Layers connected through the 3,5-disulfobenzoic acid linker
-
Complex structure with two slightly different secondary building units (SBUs), both composed of seven bismuth atoms with different coordination environments
BiPF-4 can be synthesized through microwave-assisted hydrothermal methods, representing a green and energy-efficient approach to MOF synthesis .
Catalytic Applications
MOFs containing 3,5-disulfobenzoic acid, particularly BiPF-4, demonstrate excellent catalytic properties. The BiPF-4 MOF has been employed as a heterogeneous catalyst in the multicomponent Strecker reaction, which involves the synthesis of α-aminonitriles from ketones, amines, and trimethylsilyl cyanide .
The catalytic performance of BiPF-4 in the Strecker reaction is characterized by:
-
High activity and selectivity
-
Ability to function under mild conditions (25°C)
-
Recyclability for multiple reaction cycles
This represents a significant advancement in green catalysis, as BiPF-4 provides a sustainable alternative to traditional catalysts, utilizing non-toxic and earth-abundant elements like bismuth .
Comparison with Related Compounds
3,5-Disulfobenzoic acid belongs to a family of disubstituted benzoic acids. Comparing it with structurally related compounds provides insight into the unique properties and applications associated with its specific functional groups.
Comparison with Other Sulfonated Benzoic Acids
2-Hydroxy-3,5-disulfobenzoic acid (CAS 56507-30-3) is closely related to 3,5-disulfobenzoic acid but contains an additional hydroxyl group at position 2. This compound has a molecular formula of C₇H₆O₉S₂ and a molecular weight of 298.247 g/mol . The presence of the hydroxyl group alters its coordination chemistry and potential applications.
Comparison with Disubstituted Benzoic Acids
Table 2 compares 3,5-disulfobenzoic acid with other disubstituted benzoic acids.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3,5-Disulfobenzoic acid | 121-48-2 | C₇H₆O₈S₂ | 282.248 | Two sulfonic acid groups |
| 2-Hydroxy-3,5-disulfobenzoic acid | 56507-30-3 | C₇H₆O₉S₂ | 298.247 | Hydroxyl and two sulfonic acid groups |
| 3,5-Dihydroxybenzoic acid | 99-10-5 | C₇H₆O₄ | 154.120 | Two hydroxyl groups, bioactive |
| 3,5-Dichlorobenzoic acid | 51-36-5 | C₇H₄Cl₂O₂ | 191.010 | Two chlorine atoms |
| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ | 212.120 | Two nitro groups, used as reagent |
Table 2: Comparison of 3,5-disulfobenzoic acid with related disubstituted benzoic acids
While 3,5-dihydroxybenzoic acid exhibits biological activity and is found in various foods , 3,5-dichlorobenzoic acid is primarily used in synthetic applications . 3,5-Dinitrobenzoic acid serves as a reagent in organic synthesis and analytical chemistry . In contrast, 3,5-disulfobenzoic acid's strong coordination ability makes it particularly valuable in materials science and catalysis.
Current Research Trends and Future Directions
Green Synthesis Methods
Recent research has focused on developing environmentally friendly synthesis methods for compounds containing 3,5-disulfobenzoic acid, particularly MOFs. The microwave-assisted hydrothermal synthesis of BiPF-4 represents a significant advancement in this direction, offering:
Expanding Catalytic Applications
The successful application of BiPF-4 as a heterogeneous catalyst in the Strecker reaction opens possibilities for exploring its catalytic potential in other organic transformations. Future research may investigate:
-
Other multicomponent reactions
-
Asymmetric catalysis
-
Flow chemistry applications
-
Cascade reaction processes
Novel MOF Structures
The versatility of 3,5-disulfobenzoic acid as a linker suggests potential for developing new MOF structures with diverse metal centers. Research directions may include:
-
Exploration of 3,5-disulfobenzoic acid coordination with other metals
-
Development of mixed-metal MOFs
-
Creation of hierarchical porous structures
-
Investigation of flexible or responsive MOF systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume